4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a quinoline moiety, which is known for its wide range of biological activities, and a thiadiazole ring, which is often associated with antimicrobial properties. The combination of these two moieties in a single molecule makes this compound a compound of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Thiadiazole Ring: The thiadiazole ring can be introduced through cyclization reactions involving appropriate precursors, such as thiosemicarbazides and carboxylic acids.
Coupling of the Quinoline and Thiadiazole Moieties: The final step involves coupling the quinoline derivative with the thiadiazole ring through a nucleophilic substitution reaction, often using reagents like sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinoline or thiadiazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium hydride, potassium carbonate, and other bases in aprotic solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. The thiadiazole ring can inhibit enzymes involved in microbial metabolism, contributing to its antimicrobial activity. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(2-(quinolin-8-yloxy)ethyl)benzene-1-sulfonamide: This compound shares the quinoline and ethyl linkages but differs in the presence of a sulfonamide group instead of the thiadiazole ring.
8-aminoquinoline derivatives: These compounds contain the quinoline moiety and are known for their use in antimalarial drugs.
Uniqueness
4-methyl-N-(2-(quinolin-8-yloxy)ethyl)-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of the quinoline and thiadiazole moieties, which confer a distinct set of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-methyl-N-(2-quinolin-8-yloxyethyl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-14(22-19-18-10)15(20)17-8-9-21-12-6-2-4-11-5-3-7-16-13(11)12/h2-7H,8-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABUEBPUSXJHJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCOC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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